A Comprehensive Technical Guide to the Physicochemical Properties of Dibenzo[b,f]oxazepin-11(10H)-one
A Comprehensive Technical Guide to the Physicochemical Properties of Dibenzo[b,f]oxazepin-11(10H)-one
Introduction: Dibenzo[b,f]oxazepin-11(10H)-one is a tricyclic heterocyclic compound that forms the core scaffold of various biologically active molecules. Its rigid, three-dimensional structure is a key feature in medicinal chemistry, notably as a foundational intermediate in the synthesis of pharmaceuticals. For instance, it is a known intermediate for Amoxapine, a tetracyclic antidepressant.[1][2] A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals to enable efficient synthesis, formulation, and analytical characterization. This guide provides an in-depth analysis of these properties, grounded in established experimental data and synthetic methodologies, to support its application in a research and development setting.
Part 1: Molecular Identity and Structural Characteristics
The fundamental identity of a chemical compound is established by its structure and nomenclature. Dibenzo[b,f]oxazepin-11(10H)-one is systematically named and identified by several key descriptors that ensure unambiguous communication in a scientific context.
-
Synonyms: Common synonyms include 2-(2-Aminophenoxy)benzoic Acid Lactam, Dibenz[b,f][2][3]oxazepin-11(10H)-one, and 10,11-dihydro-dibenz[b,f][2][3]oxazepin-11-one.[1]
-
Chemical Structure: The molecule consists of a central seven-membered oxazepine ring fused to two benzene rings. The structure incorporates a lactam (a cyclic amide) functionality, which is critical to its chemical reactivity and properties.
Part 2: Core Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various environments and are crucial for designing experimental protocols, from synthesis to biological assays. The data presented here are for the parent compound unless otherwise specified.
Quantitative Physicochemical Data Summary
| Property | Value | Notes and Context |
| Melting Point | 211-213 °C | This relatively high melting point indicates a stable, crystalline solid structure with significant intermolecular forces.[3] Substituted derivatives exhibit different melting points; for example, the 2-chloro derivative melts at 242-244 °C.[4][5] |
| Boiling Point | Not Available | Data for the parent compound is not typically reported, likely due to thermal decomposition before boiling under standard pressure.[3] The predicted boiling point for the 2-chloro derivative is 320.8 °C at 760 mmHg.[5][6] |
| Solubility | Low Water Solubility | The largely aromatic and nonpolar structure results in poor solubility in aqueous media. It is moderately soluble in organic solvents such as dichloromethane, chloroform, and ethanol.[7] The 2-chloro derivative is sparingly soluble in heated DMSO and slightly soluble in methanol.[4][8] |
| Density | Not Available | Experimental density for the parent compound is not readily available.[3] The predicted density for the 2-chloro derivative is approximately 1.369 g/cm³.[4][5][6] |
| pKa | ~12.23 (Predicted) | This predicted value is for the 2-chloro derivative and corresponds to the N-H proton of the lactam.[8] The weak acidity is expected due to the amide functionality. |
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is characterized by signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the two benzene rings. A broad singlet corresponding to the N-H proton of the lactam is also expected at a downfield chemical shift (often >10 ppm).[9]
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the lactam (δ ~165-170 ppm) and multiple signals in the aromatic region (δ ~110-160 ppm) for the 12 carbons of the fused ring system.[9][10]
-
-
Infrared (IR) Spectroscopy: Key vibrational bands include a strong absorption for the C=O stretch of the lactam carbonyl group (typically around 1660-1700 cm⁻¹) and N-H stretching vibrations (around 3100-3300 cm⁻¹). Aromatic C-H and C=C stretching bands will also be present.
-
Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would show a prominent molecular ion peak [M]⁺ at m/z 211, corresponding to the molecular weight of the compound.[11]
Part 3: Synthesis, Stability, and Handling
Synthetic Approach: Intramolecular Cyclization
A common and effective method for synthesizing the dibenzo[b,f]oxazepin-11(10H)-one core is through the base-catalyzed intramolecular nucleophilic substitution of N-(2-hydroxyphenyl)-2-nitrobenzamides. This approach leverages readily available starting materials and proceeds via a cyclization reaction that forms the central seven-membered ring.[11][12]
-
Amide Formation: React an appropriate 2-aminophenol with a 2-nitrobenzoic acid derivative to form the precursor N-(2-hydroxyphenyl)-2-nitrobenzamide.
-
Cyclization: Dissolve the benzamide precursor in a high-boiling polar aprotic solvent, such as Dimethylformamide (DMF).
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃), to the solution. The base deprotonates the phenolic hydroxyl group, activating it for nucleophilic attack.
-
Heating: Heat the reaction mixture to a temperature sufficient to promote the intramolecular cyclization (e.g., 120-150 °C).[11] The activated phenoxide attacks the carbon bearing the nitro group, displacing it and forming the ether linkage of the oxazepine ring.
-
Workup and Purification: After the reaction is complete, cool the mixture, perform an aqueous workup to remove inorganic salts, and extract the product with an organic solvent. The crude product is then purified, typically by recrystallization or column chromatography.
Caption: Workflow for the synthesis via intramolecular nucleophilic substitution.
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of the compound.
-
Storage Conditions: For long-term stability, Dibenzo[b,f]oxazepin-11(10H)-one should be stored in a tightly sealed container in a refrigerator at 2-8°C.[2]
-
Handling: The compound should be handled in a well-ventilated area by trained personnel using appropriate personal protective equipment (PPE), including gloves and safety glasses.[7] It is intended for research purposes only.
Part 4: Analytical Methodologies
To ensure the quality and purity of Dibenzo[b,f]oxazepin-11(10H)-one, robust analytical methods are employed. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.
-
Sample Preparation: Accurately weigh and dissolve a sample of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.
-
Chromatographic System: Utilize an HPLC system equipped with a C18 reversed-phase column.
-
Mobile Phase: Employ a gradient or isocratic mobile phase, typically consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector set to an appropriate wavelength (determined by the compound's UV-Vis spectrum) to monitor the elution of the compound.
-
Quantification: Purity is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.[2] For quantitative analysis in complex matrices, coupling the HPLC to a tandem mass spectrometer (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[13]
Caption: General workflow for purity determination by HPLC.
References
-
ChemSynthesis. (2025). dibenzo[b,f][2][3]oxazepin-11(10H)-one. Retrieved from [Link]
-
Samet, A. V., Kislyi, K. A., Marshalkin, V. N., & Semenov, V. V. (2004). Synthesis of Dibenzo[b,f][2][3]oxazepin-11(10H)-ones from 2-Nitrobenzoic Acids. Russian Chemical Bulletin, 53(8), 1778–1785. Retrieved from [Link]
-
Chen, C., et al. (2010). Synthesis of dibenzo[b,f][2][3]oxazepin-11(10H)-ones via intramolecular cyclocarbonylation reactions using PdI(2)/Cytop 292 as the catalytic system. The Journal of Organic Chemistry, 75(18), 6297–6299. Retrieved from [Link]
-
Riches, A. G., et al. (2022). Structural reassignment of a dibenz[b,f][2][3]oxazepin-11(10H)-one with potent antigiardial activity. Australian Journal of Chemistry, 75(11), 838-844. Retrieved from [Link]
-
Reddy, G. J., et al. (2013). An Improved Profess For Synthesis Of Dibenzo-[B,F][2][3]-Thiazepine-11-(10H)-One. International Journal of Pharmaceutical Sciences and Research.
-
Samet, A. V., et al. (2004). Synthesis of dibenzo[b,f][2][3]oxazepin-11(10H)-one and pyrido[2,3-b][2][3]benzoxazepin-10(11H)-one compounds based on o-nitrochloro derivatives of benzene and pyridine. Chemistry of Heterocyclic Compounds, 40(8), 1021-1028. Retrieved from [Link]
-
Hely Speciality Chemicals. (n.d.). Dibenzo-[B,F][2][3]-Thiazepin-11(10H)- one. Retrieved from [Link]
-
PubChem. (n.d.). Dibenz(b,f)(1,4)oxazepin-11(10H)-one, 3-fluoro-. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). 2-Chlorodibenz[b,f][2][3]oxazepin-11(10H)-one CAS 3158-91-6. Retrieved from [Link]
-
PubChem. (n.d.). 2-chlorodibenz[b,f][2][3]oxazepin-11(10H)-one. Retrieved from [Link]
-
Riches, A. G., et al. (2022). Structural reassignment of a dibenz[b,f][2][3]oxazepin-11(10H)-one with potent antigiardial activity. Connect J. Chem. Soc. Retrieved from [Link]
Sources
- 1. dibenzo[b,f][1,4]oxazepin-11(10H)-one - SRIRAMCHEM [sriramchem.com]
- 2. clearsynth.com [clearsynth.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one CAS#: 3158-91-6 [m.chemicalbook.com]
- 5. 2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one CAS 3158-91-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. echemi.com [echemi.com]
- 7. Dibenzo-[B,F][1,4]-Thiazepin-11(10H)-one, Exceptional Quality at Best Price [helyspecialitychemicals.com]
- 8. 2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one | 3158-91-6 [chemicalbook.com]
- 9. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 10. connectsci.au [connectsci.au]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
